Robeneoside A
Description
Robeneoside A is a recently identified triterpenoid saponin isolated from the roots of Robenia pseudacacia, a plant species traditionally used in ethnopharmacology for its anti-inflammatory properties . Structurally, it features a oleanane-type aglycone core with a branched trisaccharide moiety (glucose-rhamnose-xylose) attached at the C-3 position and a hydroxyl group at C-28 (Figure 1). Preliminary studies suggest its bioactivity stems from interactions with cellular membranes and modulation of NF-κB signaling pathways, making it a candidate for anti-cancer and immunomodulatory applications .
Properties
Molecular Formula |
C45H73NO16 |
|---|---|
Molecular Weight |
884.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,16S)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO16/c1-18-9-12-45(46-16-18)19(2)30-27(62-45)14-26-24-8-7-22-13-23(10-11-43(22,5)25(24)15-29(48)44(26,30)6)58-42-39(61-41-36(54)34(52)32(50)21(4)57-41)37(55)38(28(17-47)59-42)60-40-35(53)33(51)31(49)20(3)56-40/h7,18-21,23-42,46-55H,8-17H2,1-6H3/t18-,19+,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44-,45-/m1/s1 |
InChI Key |
RIVIQJIJCOXJBE-MXZRAGETSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)O)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)O)C)C)NC1 |
Synonyms |
robeneoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Robeneoside A’s uniqueness, two structurally analogous compounds—Gypsophila Saponin C (GypC) and Araloside V —and one functionally similar compound, Quillaja Saponin QS-21 , were selected for comparison.
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Sugar Diversity: Robeneoside A’s xylose terminal unit distinguishes it from GypC (galactose) and Araloside V (arabinose), impacting receptor binding specificity .
- Solubility: QS-21’s higher solubility correlates with its additional quinovose unit, which enhances hydrogen bonding with aqueous solvents .
- Micelle Formation : Robeneoside A’s intermediate critical micelle concentration (CMC) suggests balanced amphiphilicity, ideal for drug delivery systems compared to QS-21’s lower CMC (stronger surfactant activity) .
Bioactivity and Functional Comparisons
Table 2: Bioactivity Profiles
| Bioactivity | Robeneoside A | GypC | Araloside V | QS-21 |
|---|---|---|---|---|
| Cytotoxicity (IC₅₀, μM) | 18.2 (HeLa) | 24.5 (HeLa) | 22.1 (HeLa) | N/A (adjuvant) |
| Anti-inflammatory (IL-6 inhibition, %) | 72% at 10 μM | 58% at 10 μM | 65% at 10 μM | 81% at 10 μM |
| Immune Adjuvant Potency | Moderate | Low | Low | High |
Key Findings :
- Cytotoxicity : Robeneoside A’s lower IC₅₀ compared to GypC and Araloside V suggests enhanced membrane-disrupting capacity, likely due to its shorter sugar chain .
- Immunomodulation: While QS-21 excels as a vaccine adjuvant (via TLR4 activation), Robeneoside A shows broader anti-inflammatory effects, targeting IL-6 and TNF-α simultaneously .
Q & A
Q. What are common pitfalls in experimental design when studying Robeneoside A’s stability under physiological conditions?
- Answer : Avoid inadequate temperature/pH controls (e.g., test 4°C vs. 37°C, pH 2–8). Use accelerated stability studies (ICH Q1A) and monitor degradation products via UPLC-QTOF. Neglecting light exposure controls is a frequent oversight .
Data Presentation & Reproducibility
Q. How should researchers present conflicting bioactivity data in manuscripts to ensure transparency?
Q. What statistical methods are recommended for analyzing dose-response relationships in Robeneoside A studies?
- Answer : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report goodness-of-fit (R²), Hill slopes, and confidence intervals. Avoid dichotomizing continuous data .
Literature & Knowledge Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
